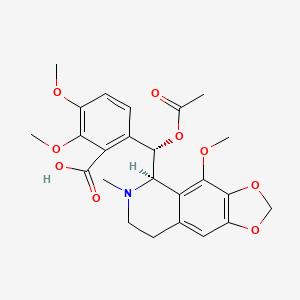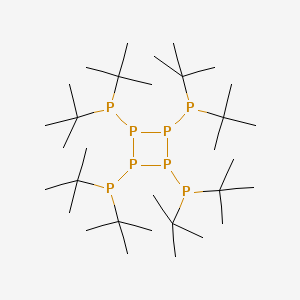
Papaveroxidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Papaveroxidine is a modified phthalideisoquinoline alkaloid derived from the Papaver genus . This genus is known for its high phytochemical variability and contains numerous species that produce a wide range of alkaloids . This compound, like other alkaloids from this genus, has been studied for its potential therapeutic applications.
Chemical Reactions Analysis
Papaveroxidine, being an alkaloid, can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a model compound for studying the reactivity of phthalideisoquinoline alkaloids.
Biology: Investigated for its potential neuroactive properties and interactions with biological targets.
Mechanism of Action
The exact mechanism of action of Papaveroxidine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, similar to other alkaloids from the Papaver genus . These interactions can lead to various pharmacological effects, such as muscle relaxation and modulation of neurotransmitter activity .
Comparison with Similar Compounds
Papaveroxidine can be compared with other alkaloids from the Papaver genus, such as:
Papaverine: Known for its vasodilating properties and used in the treatment of smooth muscle spasms.
Morphine: A well-known analgesic with potent pain-relieving properties.
Codeine: Another analgesic used for its pain-relieving and cough suppressant effects.
This compound is unique due to its modified phthalideisoquinoline structure, which may confer distinct pharmacological properties compared to other alkaloids .
Properties
CAS No. |
116988-08-0 |
|---|---|
Molecular Formula |
C24H27NO9 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-[(S)-acetyloxy-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C24H27NO9/c1-12(26)34-20(14-6-7-15(29-3)21(30-4)18(14)24(27)28)19-17-13(8-9-25(19)2)10-16-22(23(17)31-5)33-11-32-16/h6-7,10,19-20H,8-9,11H2,1-5H3,(H,27,28)/t19-,20+/m1/s1 |
InChI Key |
BHGUILBSZCQXQU-UXHICEINSA-N |
Isomeric SMILES |
CC(=O)O[C@H]([C@H]1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Canonical SMILES |
CC(=O)OC(C1C2=C(C3=C(C=C2CCN1C)OCO3)OC)C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)


![5-(4-Chlorophenyl)-5H-indeno[1,2-D]pyrimidine](/img/structure/B14291803.png)

![2-Diazonio-3-ethoxy-3-oxo-1-[(2-oxohept-6-en-1-yl)oxy]prop-1-en-1-olate](/img/structure/B14291813.png)
![Heptanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-](/img/structure/B14291815.png)



![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium](/img/structure/B14291823.png)
![[Bis(hydroperoxy)phosphoryl]acetic acid](/img/structure/B14291825.png)
![4-Carbamoyl-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14291828.png)
